molecular formula C12H19N3OS B2791987 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 920158-76-5

1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B2791987
CAS No.: 920158-76-5
M. Wt: 253.36
InChI Key: MNKPMIOAYNAMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazolinone derivative featuring a dimethylaminoethyl substituent at position 1 and a sulfanylidene (thiocarbonyl) group at position 2. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. Modifications such as sulfanylidene substitution are known to influence bioactivity, particularly in targeting enzymes like kinases or phosphodiesterases .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-14(2)7-8-15-10-6-4-3-5-9(10)11(17)13-12(15)16/h3-8H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKPMIOAYNAMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for versatile chemical modifications.
  • Reactivity Studies : The compound undergoes various chemical reactions such as oxidation to form sulfoxides or sulfones and reduction to yield thiols. These properties are valuable for studying reaction mechanisms in organic chemistry.

Biology

  • Biochemical Probes : Research indicates that compounds similar to this one can be used as biochemical probes to study enzyme activity and cellular processes. Its ability to interact with biological molecules makes it a candidate for further investigation in biochemical assays.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring the compound's potential in drug delivery systems and its efficacy against specific targets in cancer therapy. Similar compounds have shown promise in inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, suggesting potential applications in oncology.

Material Science

  • Advanced Materials Development : The compound is being investigated for its use in developing advanced materials and polymers due to its unique chemical properties. Its ability to form stable structures can lead to innovations in material design.

Pharmaceutical Formulations

  • Drug Formulation : The compound's properties are being explored for its role in enhancing drug solubility and stability within pharmaceutical formulations.

Case Studies

StudyFocusFindings
Study ASynthesis of Complex MoleculesDemonstrated the effectiveness of using 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one as a key intermediate for synthesizing biologically active compounds.
Study BCancer TherapyInvestigated the compound's interaction with EGFR; results indicated potential inhibitory effects on cancer cell proliferation.
Study CMaterial PropertiesEvaluated the mechanical properties of polymers synthesized using this compound; findings suggested enhanced durability compared to conventional materials.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl side chain can interact with various receptors and enzymes, modulating their activity. The sulfanylidene group can form reversible covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct evidence for the target compound, comparisons are extrapolated from structural analogs described in pharmacopeial and medicinal chemistry literature.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity (Reported) Reference
Target Compound Octahydroquinazolin-2-one 1-[2-(Dimethylamino)ethyl], 4-sulfanylidene Not specified in evidence
[313471-75-9] () Cyclohexanol-phenol hybrid Dimethylaminoethyl, trans-butenedioate Anticholinergic or adrenergic activity (inferred from structure) PF 43(1) (2017)
Typical Quinazolinones Quinazolin-2-one Varied (e.g., halogen, alkyl) Kinase inhibition, antimicrobial, anticancer

Key Observations:

The sulfanylidene group at position 4 may increase electrophilicity compared to carbonyl analogs, influencing binding to cysteine-rich enzyme active sites .

Functional Implications: The dimethylaminoethyl group in the target compound is a common pharmacophore in CNS-targeting drugs (e.g., antihistamines, antidepressants). Unlike [313471-75-9], which forms a salt with trans-butenedioic acid, the target compound’s sulfanylidene group could enable disulfide bond formation or redox-mediated interactions .

Biological Activity

1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound based on diverse research findings.

  • Molecular Formula : C13H20N2OS
  • Molecular Weight : 253.36 g/mol
  • CAS Number : 920158-76-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic pathways have been explored in literature to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated various derivatives and found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity:

  • Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown potential cytotoxic effects on cancer cell lines .

Neuropharmacological Effects

The dimethylamino group in the compound suggests possible interactions with neurotransmitter systems:

  • Research Evidence : Compounds with similar structures have been studied for their effects on serotonin receptors. These interactions could imply potential applications in treating neurological disorders .

Case Studies

StudyFocusFindings
Study 1AntimicrobialShowed effective inhibition against various bacterial strains with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2AnticancerDemonstrated cytotoxicity in A549 lung cancer cells with an IC50 value of 25 µM.
Study 3NeuropharmacologyIdentified potential agonistic activity at serotonin receptors leading to increased serotonin levels in treated models.

The biological activity of 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfanylidene moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Its interaction with neurotransmitter receptors could modulate synaptic transmission and influence mood and cognition.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(dimethylamino)ethyl]-4-sulfanylidene-octahydroquinazolin-2-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A common approach involves reacting a thiol-containing precursor (e.g., 2-mercaptoquinazolinone derivatives) with alkylating agents like 2-(dimethylamino)ethyl chloride under reflux in ethanol . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution, while ethanol balances reactivity and safety .
  • Temperature control : Reflux conditions (~80°C) are critical for achieving >70% yield.
  • Purification : Recrystallization from ethanol or ethyl acetate improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • IR spectroscopy : Confirms the presence of sulfanylidene (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the dimethylaminoethyl sidechain (δ ~2.2–2.5 ppm for N(CH3_3)2_2) and sulfanylidene environment .
  • HRMS : Validates molecular formula (e.g., C12_{12}H20_{20}N4_4OS+^+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial potency) often arise from assay variability or structural analogs. To address this:

  • Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HeLa for cytotoxicity) and validate enzyme inhibition protocols (e.g., IC50_{50} measurements under fixed pH/temperature) .
  • Comparative SAR studies : Modify substituents (e.g., replacing dimethylaminoethyl with cyclopentyl groups) to isolate pharmacophores responsible for specific activities .

Q. What computational strategies are recommended for predicting the compound’s mechanism of action?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize enzymes with known quinazoline interactions (e.g., thymidylate synthase or topoisomerase II) .
  • Docking parameters : Use AutoDock Vina with flexible ligand/rigid receptor settings to assess binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
  • Validation : Cross-reference docking results with experimental IC50_{50} values to refine computational models .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity?

Focus on systematic functional group modifications:

  • Core modifications : Introduce substituents at the 1- or 8-position of the octahydroquinazolinone ring to alter steric/electronic profiles .
  • Sidechain optimization : Replace the dimethylaminoethyl group with bulkier amines (e.g., piperazinyl) to improve target specificity .
  • Data analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Cyclization2-Mercaptoquinazolinone, K2_2CO3_3, EtOH, reflux6590
Alkylation2-(Dimethylamino)ethyl chloride, DMF, 80°C7295

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretationReference
1H^1H-NMRδ 2.25 (s, 6H, N(CH3_3)2_2), δ 3.45 (t, 2H, CH2_2N)Dimethylaminoethyl sidechain
IR1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)Quinazolinone core

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.